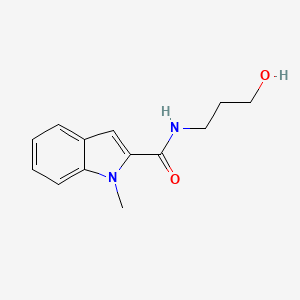

N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC15749461

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O2 |

|---|---|

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | N-(3-hydroxypropyl)-1-methylindole-2-carboxamide |

| Standard InChI | InChI=1S/C13H16N2O2/c1-15-11-6-3-2-5-10(11)9-12(15)13(17)14-7-4-8-16/h2-3,5-6,9,16H,4,7-8H2,1H3,(H,14,17) |

| Standard InChI Key | UCMDXQXWQDEBSZ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCCO |

Introduction

Structural and Functional Profile of Indole-2-Carboxamides

Core Scaffold and Substitution Patterns

Indole-2-carboxamides are characterized by a bicyclic indole core substituted at the second position with a carboxamide group. The prototypical CB1 allosteric modulator ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) exemplifies this class, with substitutions at the C3, C5, and N1 positions critically influencing receptor interaction . For N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide, key structural features include:

-

N1-methylation: Unlike ORG27569, which retains a hydrogen at N1, methylation at this position may alter electronic properties and steric interactions with the CB1 receptor’s allosteric pocket.

-

C3-hydroxypropyl substituent: The 3-hydroxypropyl group introduces polarity and hydrogen-bonding potential, contrasting with the hydrophobic alkyl chains (e.g., ethyl, propyl) in classical analogs .

-

Carboxamide linkage: The amide bond connecting the indole core to the 3-hydroxypropyl sidechain is essential for maintaining conformational rigidity and receptor binding .

Synthesis and Structural Optimization

Synthetic Routes for Indole-2-Carboxamides

The synthesis of N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide likely follows established protocols for analogous compounds, as detailed in studies of CB1 modulators . A plausible pathway involves:

-

Indole core functionalization:

-

Friedel-Crafts acylation or alkylation to introduce substituents at C3.

-

N1-methylation via alkylation reactions using methyl iodide or dimethyl sulfate.

-

-

Carboxamide formation:

Example Reaction Scheme:

-

1-Methylindole-2-carboxylic acid synthesis:

-

Methylation of indole-2-carboxylic acid at N1 using methyl iodide in basic conditions.

-

-

Amide coupling:

-

React 1-methylindole-2-carboxylic acid with 3-aminopropanol in the presence of BOP and DIPEA.

-

This method mirrors procedures used for compounds like 12a–f, where varying amines were coupled to indole-2-carboxylic acids to yield target carboxamides .

Structure-Activity Relationships (SARs)

Impact of C3 Substituents

The C3 position is a critical determinant of binding affinity () and cooperativity () with CB1’s orthosteric site . Key observations from analogous compounds include:

-

Hydrophobic vs. polar groups: Linear alkyl chains (e.g., propyl, hexyl) enhance but reduce , whereas polar groups like hydroxypropyl may balance solubility and receptor interaction.

-

Chain length: Optimal activity occurs with C3 substituents of 3–5 carbons; longer chains (e.g., heptyl) diminish cooperativity .

Comparative Data for C3-Substituted Analogs :

| Compound | C3 Substituent | (nM) | |

|---|---|---|---|

| 1 | Ethyl | 217.3 | 6.9 |

| 12a | Propyl | 1746 | 26.7 |

| 12f | Hexyl | 89.1 | 4.6 |

The hydroxypropyl group in N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide may occupy a middle ground, offering moderate hydrophobicity with enhanced hydrogen-bonding capacity.

Role of N1-Methylation

N1-methylation in indole derivatives is uncommon in classical CB1 modulators like ORG27569 but could influence:

-

Metabolic stability: Methylation may reduce oxidative deamination at the indole nitrogen.

-

Receptor interactions: Steric effects from the methyl group might alter positioning within the allosteric pocket.

Pharmacological Implications

Allosteric Modulation of CB1

Indole-2-carboxamides typically exhibit negative allosteric modulation (NAM) of CB1, reducing agonist efficacy while enhancing binding affinity . For N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide, potential effects include:

-

Biased signaling: Modulation of G-protein vs. β-arrestin pathways, as seen with analogs like 12d, which antagonizes G-protein coupling while inducing ERK1/2 phosphorylation .

-

Therapeutic potential: Applications in neuropathic pain, obesity, or neurodegenerative disorders, leveraging CB1’s role in appetite regulation and neuroprotection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume